[3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone
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Overview
Description
3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a unique combination of functional groups, including amino, pyridinyl, trifluoromethyl, and fluorophenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Thieno[2,3-b]pyridine Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.
- Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
- Amination : The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
- Attachment of the Pyridinyl and Fluorophenyl Groups : These groups are typically introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Reduction : Reduction reactions can target the pyridinyl or thieno[2,3-b]pyridine rings, potentially leading to partially or fully hydrogenated derivatives.
- Substitution : The compound can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) at the fluorophenyl ring and electrophilic aromatic substitution (SEAr) at the pyridinyl ring.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Reagents like sodium hydride (NaH) for deprotonation and various halides for substitution reactions are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its various functional groups allow for the modulation of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.
Industry: In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds:
- 3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness: The uniqueness of 3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F4N3OS/c21-12-5-3-10(4-6-12)17(28)18-16(25)15-13(20(22,23)24)8-14(27-19(15)29-18)11-2-1-7-26-9-11/h1-9H,25H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFTWVTUHHTKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F4N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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